Cas no 1544771-78-9 (4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

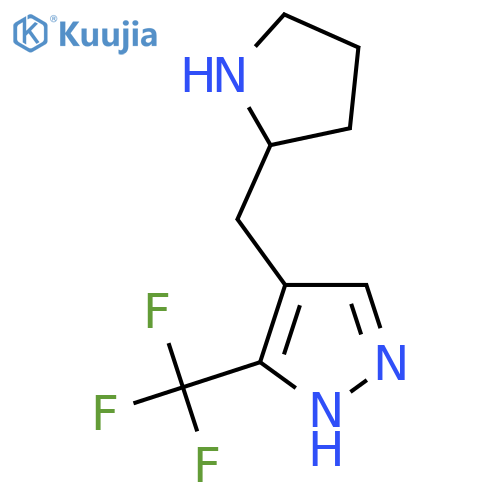

1544771-78-9 structure

商品名:4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole

4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole

- 1544771-78-9

- 4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole

- EN300-1952424

-

- インチ: 1S/C9H12F3N3/c10-9(11,12)8-6(5-14-15-8)4-7-2-1-3-13-7/h5,7,13H,1-4H2,(H,14,15)

- InChIKey: XSMNAQABJURLFQ-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C=NN1)CC1CCCN1)(F)F

計算された属性

- せいみつぶんしりょう: 219.09833188g/mol

- どういたいしつりょう: 219.09833188g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1952424-10.0g |

4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |

1544771-78-9 | 10g |

$6697.0 | 2023-05-24 | ||

| Enamine | EN300-1952424-5.0g |

4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |

1544771-78-9 | 5g |

$4517.0 | 2023-05-24 | ||

| Enamine | EN300-1952424-1.0g |

4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |

1544771-78-9 | 1g |

$1557.0 | 2023-05-24 | ||

| Enamine | EN300-1952424-0.1g |

4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |

1544771-78-9 | 0.1g |

$1371.0 | 2023-09-17 | ||

| Enamine | EN300-1952424-1g |

4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |

1544771-78-9 | 1g |

$1557.0 | 2023-09-17 | ||

| Enamine | EN300-1952424-10g |

4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |

1544771-78-9 | 10g |

$6697.0 | 2023-09-17 | ||

| Enamine | EN300-1952424-2.5g |

4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |

1544771-78-9 | 2.5g |

$3051.0 | 2023-09-17 | ||

| Enamine | EN300-1952424-0.05g |

4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |

1544771-78-9 | 0.05g |

$1308.0 | 2023-09-17 | ||

| Enamine | EN300-1952424-0.25g |

4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |

1544771-78-9 | 0.25g |

$1432.0 | 2023-09-17 | ||

| Enamine | EN300-1952424-0.5g |

4-[(pyrrolidin-2-yl)methyl]-3-(trifluoromethyl)-1H-pyrazole |

1544771-78-9 | 0.5g |

$1495.0 | 2023-09-17 |

4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

1544771-78-9 (4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole) 関連製品

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2230780-65-9(IL-17A antagonist 3)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬